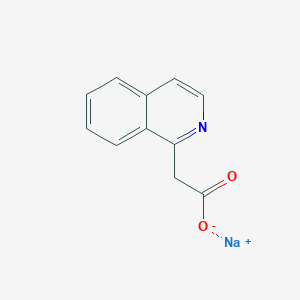

Sodium 2-(isoquinolin-1-yl)acetate

Descripción

Sodium 2-(isoquinolin-1-yl)acetate (CAS 1798728-26-3) is a sodium salt derived from 2-(isoquinolin-1-yl)acetic acid (CAS 855292-39-6). Its molecular formula is C₁₁H₈NNaO₂, with a molecular weight of 209.18 g/mol . The compound features an isoquinoline moiety linked to a carboxylate group via a methylene bridge. The sodium salt form enhances water solubility, making it advantageous for applications in drug formulation and biochemical assays.

Propiedades

IUPAC Name |

sodium;2-isoquinolin-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.Na/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEPVWFVKBHIOU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798728-26-3 | |

| Record name | sodium 2-(isoquinolin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(isoquinolin-1-yl)acetate typically involves the reaction of isoquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the isoquinoline nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2-(isoquinolin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline-1-carboxylic acid.

Reduction: Reduction reactions can convert it to isoquinoline-1-ylmethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Isoquinoline-1-carboxylic acid.

Reduction: Isoquinoline-1-ylmethanol.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Building Block : Sodium 2-(isoquinolin-1-yl)acetate serves as a versatile building block in organic synthesis, particularly in the creation of complex heterocyclic compounds and analogs of natural products.

- Synthetic Pathways : It is utilized in various synthetic pathways to develop new chemical entities with potential therapeutic properties .

2. Biological Research

- Structure-Activity Relationship Studies : The compound is employed to investigate the structure-activity relationships of isoquinoline derivatives, aiding in the design of new biologically active molecules .

- Mechanism of Action : Its mechanism involves interaction with biological targets through the isoquinoline moiety, affecting receptor binding and enzymatic activity.

3. Pharmacological Potential

- Therapeutic Applications : this compound is being studied for its anti-inflammatory, anticancer, and antimicrobial properties. Isoquinoline derivatives have shown promise in these areas, suggesting that this compound may contribute to similar therapeutic effects .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

Mecanismo De Acción

The mechanism of action of sodium 2-(isoquinolin-1-yl)acetate is primarily related to its ability to interact with biological targets through its isoquinoline moiety. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific isoquinoline derivative being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Chemical Properties

Key Observations :

Isoquinoline vs. Isoindoline: this compound contains a fused bicyclic aromatic system (isoquinoline), whereas methyl 2-(isoindolin-1-yl)acetate (CAS 444583-14-6) features a non-aromatic isoindoline ring. This structural difference impacts electronic properties and binding affinity in biological systems. Isoquinoline’s aromaticity may enhance π-π stacking interactions in receptor binding compared to isoindoline .

Carboxylate Salt vs. Ester :

- The sodium carboxylate group in the target compound confers high water solubility, unlike methyl esters (e.g., methyl 2-(isoindolin-1-yl)acetate) or quinuclidinyl esters (e.g., (S)-3-Quinuclidinyl benzilate), which exhibit higher lipophilicity and membrane permeability .

Diphenyl Derivatives: Benzilic acid (CAS 76-93-7) and its ester derivatives, such as (S)-3-Quinuclidinyl benzilate, share a diphenylhydroxyacetic acid backbone. These compounds are known for anticholinergic activity, contrasting with the isoquinoline-based sodium salt, which lacks the diphenyl motif and may target different biological pathways .

Key Insights :

- Unlike benzilic acid derivatives, the absence of a diphenyl group in the sodium salt may reduce anticholinergic activity but opens avenues for novel target exploration .

Physicochemical Properties

- Solubility: The sodium salt form drastically improves aqueous solubility compared to its carboxylic acid precursor (C₁₁H₉NO₂) or ester analogues .

- Stability : Ester derivatives (e.g., methyl 2-(isoindolin-1-yl)acetate) may hydrolyze under acidic or basic conditions, whereas the sodium salt is more stable in neutral buffers.

Actividad Biológica

Sodium 2-(isoquinolin-1-yl)acetate is a compound that has gained attention in biological research due to its potential therapeutic applications and its role as a precursor in the synthesis of various biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an isoquinoline derivative characterized by its sodium salt form, which enhances its solubility in water. This property makes it suitable for various chemical reactions and biological studies. The compound serves as a building block for synthesizing more complex organic molecules, particularly in the development of heterocyclic compounds and natural product analogs.

The biological activity of this compound is primarily attributed to its isoquinoline moiety, which allows it to interact with specific biological targets. The compound can modulate the activity of various receptors or enzymes, although the exact molecular targets and pathways remain under investigation. Its potential pharmacological properties include:

- Anti-inflammatory : Isoquinoline derivatives have shown promise in reducing inflammation.

- Anticancer : Some studies suggest that these compounds may inhibit cancer cell proliferation.

- Antimicrobial : Preliminary data indicate potential antimicrobial activities .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound and related compounds on various cancer cell lines. For instance, a study involving isoquinoline derivatives demonstrated significant antiproliferative activity against several human cancer cell lines, including melanoma (A375), hepatoma (HepG2), colon cancer (LS-180), and glioblastoma (T98G). The IC50 values for these compounds ranged from 5.04 μg/mL to 37.97 μg/mL, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of isoquinoline derivatives has been extensively studied to identify key functional groups that enhance biological activity. For example, modifications at specific positions on the isoquinoline scaffold can significantly impact their potency against cancer cells. Compounds with substituents at the 1-position have shown better activity compared to those at the 4-position .

Case Study 1: Anticancer Activity

A comprehensive evaluation of various isoquinoline derivatives revealed that this compound exhibited selective cytotoxicity towards cancer cells while showing reduced toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study 2: Anti-inflammatory Properties

In another study, this compound was tested for its anti-inflammatory effects in vitro. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | IC50 (μg/mL) | Activity Type |

|---|---|---|

| This compound | 5.04 - 37.97 | Anticancer |

| Isoquinoline-1-carboxylic acid | N/A | Precursor |

| Isoquinoline-1-ylmethanol | N/A | Reduction product |

This table summarizes the comparative effectiveness of this compound against similar compounds based on available data.

Q & A

Q. What are the standard synthetic routes for Sodium 2-(isoquinolin-1-yl)acetate, and how is purity assessed?

this compound is typically synthesized via nucleophilic substitution or ester hydrolysis reactions. A common method involves reacting 1-chloroisoquinoline with sodium glycolate under controlled pH (7–9) and reflux conditions. Post-synthesis, purity is assessed using HPLC (≥98% purity threshold) and elemental analysis to confirm stoichiometry (e.g., Fe ≤5 mg/kg, Pb ≤0.01% as per impurity profiles) . Recrystallization from ethanol/water mixtures improves purity, with yields optimized by maintaining inert atmospheres to prevent oxidation.

Q. How is this compound structurally characterized?

Structural characterization employs:

- NMR spectroscopy : H and C NMR confirm the isoquinoline ring (δ 7.5–9.0 ppm for aromatic protons) and acetate moiety (δ 3.8–4.2 ppm for methylene group).

- Mass spectrometry : High-resolution MS validates the molecular ion peak at m/z 197.17 (CHNNaO) .

- X-ray crystallography : Resolves the planar isoquinoline system and sodium coordination geometry .

Q. What are the primary applications of this compound in biochemical assays?

The compound serves as:

- A buffer component in enzymatic studies (pH 3.5–5.5 range) due to its carboxylate group, though its isoquinoline moiety may interfere with UV-Vis assays at λ < 300 nm .

- A precursor for synthesizing kinase inhibitors (e.g., PKC inhibitors) via functionalization of the isoquinoline ring .

Advanced Research Questions

Q. How does the isoquinoline moiety influence this compound’s inhibitory activity against protein kinases?

The isoquinoline ring engages in π-π stacking with kinase ATP-binding pockets, while the acetate group enhances solubility for in vitro assays. To validate this:

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of PKC isoforms.

- Conduct competitive binding assays with ATP, measuring IC shifts in the presence of the compound .

- Compare inhibition kinetics with indole-based analogues (e.g., Sodium 2-(1H-indol-3-yl)acetate) to isolate steric/electronic effects .

Q. What challenges arise in maintaining the stability of this compound in aqueous solutions?

Stability issues include:

- Hydrolysis : The acetate ester hydrolyzes at pH > 6, releasing free isoquinoline (monitored via HPLC). Mitigate by storing solutions at 4°C in amber vials .

- Oxidation : The isoquinoline ring oxidizes under light, detectable via UV-Vis spectral shifts (λ~350 nm). Add antioxidants like BHT (0.01% w/v) .

- Metal chelation : Sodium ions may displace transition metals in buffer systems, affecting enzyme activity. Use EDTA (1 mM) to sequester metals .

Q. How can researchers optimize experimental designs to minimize buffer interference in enzyme inhibition studies?

- Control experiments : Compare inhibition rates in sodium acetate vs. This compound buffers to isolate pH-independent effects .

- Dose-response curves : Use Hill plots to distinguish competitive vs. allosteric inhibition mechanisms.

- Fluorescence quenching : Account for isoquinoline’s intrinsic fluorescence (ex: 280 nm, em: 400 nm) by including blank corrections .

Methodological Considerations

Q. What analytical techniques are effective for quantifying trace impurities in this compound?

- ICP-MS : Detects elemental impurities (e.g., Fe, Pb) at ≤5 mg/kg levels .

- HPLC-UV/ELSD : Quantifies organic byproducts (e.g., unreacted 1-chloroisoquinoline) with LOD < 0.1% .

- Karl Fischer titration : Measures residual moisture (<0.5% w/w), critical for hygroscopic sodium salts .

Q. How can crystallization of this compound be controlled for reproducible particle size?

- Seeding : Introduce pre-formed crystals to supersaturated solutions (60°C → 4°C cooling) to regulate nucleation .

- Antisolvent addition : Dropwise ethanol addition under shear mixing reduces agglomeration.

- PAT tools : Use in-situ Raman spectroscopy to monitor polymorph transitions (e.g., anhydrous vs. trihydrate forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.